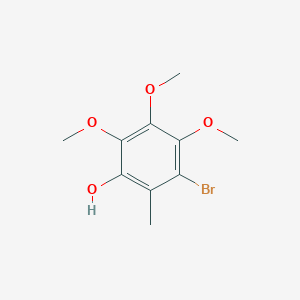

3-Bromo-4,5,6-trimethoxy-2-methylphenol

Description

Properties

IUPAC Name |

5-bromo-2,3,4-trimethoxy-6-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO4/c1-5-6(11)8(13-2)10(15-4)9(14-3)7(5)12/h12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPFOLLAZMUMUCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1Br)OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60668226 | |

| Record name | 3-Bromo-4,5,6-trimethoxy-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60668226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918799-14-1 | |

| Record name | 3-Bromo-4,5,6-trimethoxy-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60668226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions

- Raw Material: 2,6-dimethoxy-4-methylphenol (or analogs with similar substitution pattern)

- Brominating Agent: Elemental bromine (Br2), used in stoichiometric amounts relative to phenol substrate (typically 1 equivalent)

- Solvent: Chlorinated solvents such as 1,2-ethylene dichloride, 1,2-propylene dichloride, or 1,3-propylene dichloride

- Reaction Promoter: Glacial acetic acid acts as a catalyst and modulates phenol reactivity by interacting with the hydroxyl group

- Temperature: Mild conditions, typically 30–50 °C

- Reaction Time: Bromine addition over 1–3 hours, followed by 5–20 hours of reaction time for completion

Procedure Outline

- In a reaction flask, dissolve 2,6-dimethoxy-4-methylphenol in the chosen chlorinated solvent.

- Add glacial acetic acid in a molar ratio of 1–3 times that of the phenol.

- Maintain the temperature between 30 and 50 °C.

- Slowly add bromine dropwise over 1–3 hours with stirring.

- Continue stirring for an additional 5–20 hours to ensure complete reaction.

- Cool the reaction mixture to about 10 °C and stir for 3 hours to crystallize the product.

- Filter and dry the solid to obtain 3-bromo-2,6-dimethoxy-4-methylphenol with high purity.

Reaction Outcomes and Yields

| Parameter | Typical Range/Value |

|---|---|

| Bromine equivalents | 1.0 molar equivalent |

| Glacial acetic acid equivalents | 1–3 molar equivalents |

| Solvent volume | 3–7 times the weight of phenol |

| Reaction temperature | 30–50 °C |

| Bromine addition time | 1–3 hours |

| Total reaction time | 5–20 hours |

| Product yield | 96.6% to 98.1% |

| Product purity (HPLC) | 98.7% to 99.6% |

The method yields a highly pure 3-bromo derivative, with minimal polybrominated or positional isomers due to the controlled reaction conditions and solvent/promoter choice.

Representative Experimental Data

| Embodiment | Solvent | Temp (°C) | Bromine Addition Time (h) | Reaction Time (h) | Yield (%) | Purity (HPLC %) |

|---|---|---|---|---|---|---|

| 1 | 1,2-ethylene dichloride | 35 | 2 | 10 | 98.1 | 99.6 |

| 2 | 1,2-propylene dichloride | 45 | 2.5 | 5 | 96.6 | 98.7 |

| 3 | 1,3-propylene dichloride | 35 | 1.5 | 20 | 97.3 | 99.5 |

Mechanistic Insights and Advantages

- Role of Glacial Acetic Acid: It forms hydrogen bonds with the phenolic hydroxyl, reducing the electron density on the ring and thus limiting over-bromination.

- Solvent Choice: Chlorinated solvents provide a suitable medium for bromine solubility and moderate reactivity, facilitating selective monobromination.

- Temperature Control: Mild temperatures minimize side reactions and promote selective substitution at the desired position.

- Post-reaction Processing: Cooling crystallizes the product, simplifying isolation and purification without extensive recrystallization.

Comparative Notes on Related Methods

- Earlier methods using direct bromination of p-cresol derivatives often resulted in mixtures of mono-, di-, tri-, and even tetra-brominated products, requiring tedious purification.

- The described method improves selectivity and yield by using methoxylated phenol substrates and acetic acid as a promoter.

- The process is industrially viable due to high yield, simple workup, and minimal byproduct formation.

Summary Table of Preparation Method Parameters

| Step | Details |

|---|---|

| Raw Material | 2,6-Dimethoxy-4-methylphenol |

| Brominating Agent | Elemental bromine (1 equiv) |

| Solvent | 1,2-Ethylene dichloride / 1,2-Propylene dichloride / 1,3-Propylene dichloride |

| Promoter | Glacial acetic acid (1–3 equiv) |

| Temperature | 30–50 °C |

| Bromine Addition | 1–3 hours dropwise |

| Reaction Time | 5–20 hours |

| Cooling | To ~10 °C, stir 3 hours for crystallization |

| Isolation | Filtration and drying |

| Yield | 96.6–98.1% |

| Purity (HPLC) | 98.7–99.6% |

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4,5,6-trimethoxy-2-methylphenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium methoxide.

Major Products Formed:

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of corresponding alcohols or hydrocarbons.

Substitution: Formation of various substituted phenols or ethers.

Scientific Research Applications

3-Bromo-4,5,6-trimethoxy-2-methylphenol has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, such as antioxidant and antimicrobial properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which 3-Bromo-4,5,6-trimethoxy-2-methylphenol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an antioxidant by scavenging free radicals or as an antimicrobial agent by disrupting microbial cell membranes.

Comparison with Similar Compounds

Structural and Functional Insights

- Substituent Effects: The trimethoxy groups in the target compound enhance solubility in polar solvents compared to methyl-rich analogs like 4-bromo-2,3,5,6-tetramethylphenol . Bromine contributes to electrophilic reactivity, enabling interactions with nucleophilic sites in enzymes or DNA, a trait shared with antiproliferative oxazole derivatives .

Physicochemical Properties

- Solubility: Trimethoxy groups improve water solubility compared to tetramethylphenol derivatives, which are more lipophilic .

- Stability : The crystalline nature of N-(4-bromophenyl)-3,4,5-trimethoxybenzamide, stabilized by hydrogen bonds, contrasts with the less-studied stability of the target compound .

Biological Activity

3-Bromo-4,5,6-trimethoxy-2-methylphenol (CAS Number: 918799-14-1) is a halogenated phenolic compound that has garnered attention due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes three methoxy groups and a bromine atom. Understanding its biological activity is crucial for exploring its potential applications in pharmaceuticals and biochemistry.

The chemical properties of this compound are summarized in the table below:

| Property | Value |

|---|---|

| Molecular Formula | C10H13BrO4 |

| Molecular Weight | 277.112 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Melting Point | 162.6 °C |

| Boiling Point | 345.3 °C at 760 mmHg |

| Flash Point | 162.6 ± 26.5 °C |

Antimicrobial Properties

Research indicates that halogenated phenolic compounds, including this compound, exhibit significant antimicrobial activity. Studies have shown that the presence of bromine enhances the compound's efficacy against various bacterial strains and fungi. For instance, a study highlighted its effectiveness against drug-resistant pathogens, suggesting its potential as a lead compound in antibiotic development .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Antioxidants play a critical role in neutralizing free radicals and preventing oxidative stress-related diseases. In vitro assays demonstrated that this compound possesses notable radical scavenging activity, which may contribute to its protective effects against cellular damage .

Enzyme Inhibition

One of the key mechanisms through which this compound exerts its biological effects is enzyme inhibition. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, which may have implications for treating neurodegenerative diseases like Alzheimer's. The binding interactions with AChE suggest potential therapeutic applications in neuropharmacology.

Study on Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of various halogenated phenols, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests that it could be developed into an effective antimicrobial agent .

Neuroprotective Effects

Another research study focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The findings revealed that treatment with this compound significantly reduced cell death and improved cell viability in neuronal cultures exposed to oxidative stressors .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound binds to the active site of AChE, inhibiting its function and leading to increased acetylcholine levels.

- Radical Scavenging : Its structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Membrane Permeability : The methoxy groups enhance lipophilicity, facilitating better membrane penetration and bioavailability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Bromo-4,5,6-trimethoxy-2-methylphenol, and what key reaction conditions are critical for yield optimization?

- Methodological Answer : A common approach involves bromination and methoxylation of phenolic precursors. For example, analogous syntheses use brominated intermediates (e.g., 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone) under reflux with anhydrous K₂CO₃ in acetone for 18 hours, followed by crystallization from petroleum ether . Optimizing stoichiometry (e.g., 1:2 molar ratio of brominated precursor to base) and reaction time under inert atmospheres can enhance yields.

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze methoxy (δ ~3.8–4.0 ppm) and aromatic proton signals (δ ~6.5–7.5 ppm) to confirm substitution patterns.

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion ([M+H]⁺ for C₁₀H₁₃BrO₄, m/z ~285.00).

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for related brominated phenols .

Q. What preliminary toxicity assessments are recommended for this compound in environmental or pharmacological studies?

- Methodological Answer : Use bacterial bioluminescence assays (e.g., Vibrio fischeri) to assess acute toxicity. For example, shows that methylated bromophenol derivatives retain residual toxicity despite biodegradation, suggesting similar evaluations for this compound .

Advanced Research Questions

Q. How can contradictory data on bromophenol reactivity be resolved during synthesis optimization?

- Methodological Answer : Systematic variation of reaction parameters (solvent polarity, temperature, catalyst loading) can address inconsistencies. For instance, highlights the use of dry acetone and anhydrous K₂CO₃ to minimize hydrolysis of methoxy groups . Parallel monitoring via TLC or in-situ IR spectroscopy helps identify side reactions.

Q. What advanced techniques are suitable for tracking degradation pathways of this compound in environmental systems?

- Methodological Answer : Employ LC-Q-TOF-MS/MS to identify transient metabolites. proposes two pathways for bromophenol biodegradation: (1) methylation/debromination and (2) hydroxylation/ring cleavage, which can be adapted using isotopically labeled substrates or enzymatic assays .

Q. How can researchers elucidate the compound’s mechanism of action in biological systems (e.g., enzyme inhibition)?

- Methodological Answer : Use molecular docking simulations to predict binding affinities with target enzymes (e.g., cytochrome P450). Validate with kinetic assays measuring IC₅₀ values. For brominated analogs, notes their utility in enzyme-substrate interaction studies .

Q. What strategies mitigate challenges in crystallizing brominated phenolic compounds for structural analysis?

- Methodological Answer : Optimize solvent systems (e.g., mixed polar/non-polar solvents) and employ slow evaporation techniques. achieved high-resolution X-ray structures for a brominated chalcone derivative by using methanol/water co-solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.